molecular formula C37H72NO11P B10856742 [(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

Cat. No.: B10856742
M. Wt: 737.9 g/mol
InChI Key: SQPXBATXPJRFFE-UUWRZZSWSA-N
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Description

Polyethylene glycol 2000-dimyristoyl-sn-glycero-3-phosphoethanolamine (PEG2000-DMPE) is a conjugate of polyethylene glycol and dimyristoyl-sn-glycero-3-phosphoethanolamine. This compound is a phospholipid-polyethylene glycol conjugate that exhibits both hydrophilic and hydrophobic properties. PEG2000-DMPE is widely used in the formation of liposomes for drug delivery, gene transfection, and vaccine delivery due to its ability to improve the stability and circulation time of encapsulated drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PEG2000-DMPE involves the conjugation of polyethylene glycol with dimyristoyl-sn-glycero-3-phosphoethanolamine. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or chloroform. The reaction conditions include maintaining the temperature at around 25°C and using a catalyst to facilitate the conjugation process .

Industrial Production Methods

In industrial settings, PEG2000-DMPE is produced using large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products. The final product is obtained as a solid or viscous liquid, depending on the molecular weight of the polyethylene glycol used .

Chemical Reactions Analysis

Types of Reactions

PEG2000-DMPE undergoes various chemical reactions, including:

    Oxidation: The polyethylene glycol component can be oxidized under specific conditions.

    Substitution: The phosphoethanolamine group can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

Common reagents used in the reactions involving PEG2000-DMPE include oxidizing agents such as hydrogen peroxide and substitution reagents like alkyl halides. The reactions are typically carried out in organic solvents at controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the polyethylene glycol component can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can result in the formation of various substituted phosphoethanolamine derivatives .

Scientific Research Applications

PEG2000-DMPE has a wide range of applications in scientific research, including:

Mechanism of Action

PEG2000-DMPE exerts its effects by forming stable liposomes that encapsulate drugs or genetic material. The polyethylene glycol component provides a hydrophilic surface that prevents the recognition and clearance of the liposomes by the reticuloendothelial system, thereby prolonging their circulation time in the bloodstream. The phosphoethanolamine component interacts with cell membranes, facilitating the delivery of the encapsulated material to target cells .

Comparison with Similar Compounds

Similar Compounds

  • Polyethylene glycol 2000-distearoyl-sn-glycero-3-phosphoethanolamine (PEG2000-DSPE)
  • Polyethylene glycol 2000-dipalmitoyl-sn-glycero-3-phosphoethanolamine (PEG2000-DPPE)

Uniqueness

PEG2000-DMPE is unique due to its specific fatty acid composition (dimyristoyl) which provides distinct physical and chemical properties compared to other similar compounds. For instance, PEG2000-DSPE and PEG2000-DPPE have different fatty acid chains (distearoyl and dipalmitoyl, respectively), which can affect the stability and behavior of the liposomes formed .

Properties

Molecular Formula

C37H72NO11P

Molecular Weight

737.9 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

InChI

InChI=1S/C37H72NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(39)46-32-34(33-48-50(42,43)47-29-28-38-37(41)45-31-30-44-3)49-36(40)27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3,(H,38,41)(H,42,43)/t34-/m1/s1

InChI Key

SQPXBATXPJRFFE-UUWRZZSWSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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